molecular formula C18H16BrN3O3S2 B2926310 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 392303-02-5

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No. B2926310
M. Wt: 466.37
InChI Key: FPBXJLCMEWNHEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol with 4-bromobenzyl bromide and anhydrous potassium carbonate in N,N-dimethylformamide. The mixture is stirred at room temperature for 12 hours .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2, has been reported .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Compounds with 1,3,4-thiadiazole cores, including structures similar to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide, have been extensively investigated for their biological activities. The 1,3,4-thiadiazole moiety is recognized for its role in pharmacology due to its pharmacological scaffold. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown significant biological activities, including DNA protective abilities against oxidative mixtures and strong antimicrobial activity against various bacterial strains. Compounds featuring this core have exhibited cytotoxicity on cancer cell lines such as PC-3 and MDA-MB-231, highlighting their potential as anticancer agents (Gür et al., 2020).

Photochemical and Photophysical Properties

The synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, containing the 1,3,4-thiadiazole unit, have unveiled their promising photochemical and photophysical properties. These properties are particularly useful for photodynamic therapy applications in cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these compounds underscore their potential as Type II photosensitizers, offering a pathway for targeted cancer therapeutics (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Methodologies and Chemical Reactions

The compound and related structures have been subjects of studies focusing on synthetic methodologies and novel chemical reactions. For instance, the oxidative dimerization of thiobenzamides, a process closely related to the synthesis pathways of thiadiazoles, has been reported to yield 1,2,4-thiadiazoles under environmentally benign conditions. These findings not only highlight efficient synthetic routes but also the potential for developing new materials with unique properties (Aggarwal & Hooda, 2021).

Mechanistic Insights and Structural Analysis

Research on the condensation reactions of thiobenzamides and N-substituted thioureas leading to 1,2,4-thiadiazole derivatives has provided valuable mechanistic insights. These studies emphasize the role of dimethyl sulfoxide, halide ions, and acidic catalysts in facilitating the reactions, offering a deeper understanding of the chemical processes involved in the formation of thiadiazole derivatives (Forlani & Boga, 2002).

properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3S2/c1-24-13-7-8-14(15(9-13)25-2)16(23)20-17-21-22-18(27-17)26-10-11-3-5-12(19)6-4-11/h3-9H,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBXJLCMEWNHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

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